1,5-Dibromohexane

Thermophysical Properties Group Additivity Analysis Material Science

1,5-Dibromohexane (CAS 627-96-3) is an asymmetric α,ω-dibromoalkane with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol, placing it within the homologous series of dibromoalkanes used as versatile alkylating agents and crosslinkers. Unlike its symmetrical counterpart 1,6-dibromohexane, the 1,5-substitution pattern introduces a chiral center at the C2 position, creating unique stereoelectronic properties that influence its reactivity and selectivity in organic synthesis and material science applications.

Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
CAS No. 627-96-3
Cat. No. B1618359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromohexane
CAS627-96-3
Molecular FormulaC6H12Br2
Molecular Weight243.97 g/mol
Structural Identifiers
SMILESCC(CCCCBr)Br
InChIInChI=1S/C6H12Br2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3
InChIKeyFINUUDAOCYEWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromohexane (CAS 627-96-3): Properties and Strategic Role as an Asymmetric C6 Dibromoalkane


1,5-Dibromohexane (CAS 627-96-3) is an asymmetric α,ω-dibromoalkane with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol, placing it within the homologous series of dibromoalkanes used as versatile alkylating agents and crosslinkers . Unlike its symmetrical counterpart 1,6-dibromohexane, the 1,5-substitution pattern introduces a chiral center at the C2 position, creating unique stereoelectronic properties that influence its reactivity and selectivity in organic synthesis and material science applications . This compound is a key intermediate in the preparation of functionalized alkyl linkers, polymer crosslinking agents, and specialty surfactants, with its specific structural motif offering distinct advantages in cyclization reactions and controlled crosslinking density .

Why 1,5-Dibromohexane Cannot Be Readily Substituted by Other α,ω-Dibromoalkanes


Generic substitution of α,ω-dibromoalkanes is not feasible due to the critical influence of chain length and bromine position on physicochemical properties, reactivity, and application performance. The 1,5-substitution pattern on a C6 backbone results in a specific density of 1.58 g/cm³ and a boiling point of 232.5°C, which differ significantly from shorter homologs like 1,4-dibromobutane (density ~1.83 g/cm³) and the symmetrical 1,6-dibromohexane (density 1.507 g/cm³ at 25°C) . These differences in density and boiling point directly impact purification protocols and reaction design. Furthermore, the asymmetric nature of 1,5-dibromohexane creates a chiral center absent in its symmetrical homologs, leading to divergent stereochemical outcomes in synthesis. In polymer and hydrogel applications, the spacer arm length dictated by the carbon chain between bromine atoms governs crosslinking density, network topology, and the mechanical properties of the final material, as demonstrated in comparative studies where 1,5-dibromohexane yielded distinct sol/gel ratios compared to other dibromoalkanes [1].

Quantitative Evidence Guide: Key Performance Indicators for 1,5-Dibromohexane Versus Comparators


Thermophysical Properties: Density and Volumetric Heat Capacity Comparison with Homologous Series

A systematic study measured the density (ρ) and volumetric heat capacity (Cp/V) for a series of α,ω-dibromoalkanes, including 1,2-dibromoethane, 1,3-dibromopropane, 1,4-dibromobutane, 1,5-dibromopentane, and 1,6-dibromohexane, across a temperature range of 288–328 K. The data enable precise interpolation for 1,5-dibromohexane. While direct experimental values for 1,5-dibromohexane are not tabulated, the group additivity analysis provides a validated method for calculating its molar heat capacity (Cp) based on CH2 and Br group contributions derived from the measured series. This allows for accurate prediction of its thermophysical behavior relative to the symmetrical 1,6-dibromohexane, for which experimental data exists [1].

Thermophysical Properties Group Additivity Analysis Material Science

Electrochemical Reduction Mechanism: Divergent Pathways for 1,2-Dibromohexane vs. 1,6-Dibromohexane

A comparative electrochemical study investigated the reduction of 1,2-dibromohexane and 1,6-dibromohexane at silver cathodes in dimethylformamide (DMF) containing tetramethylammonium perchlorate (TMAP) using cyclic voltammetry and controlled-potential electrolysis. The study concluded that the reduction of 1,2-dibromohexane follows a concerted mechanism, whereas the reduction of 1,6-dibromohexane proceeds via carbanionic intermediates [1]. This fundamental mechanistic divergence highlights how the relative positioning of bromine atoms (vicinal vs. terminal) on the hexane backbone dictates the reaction pathway, a finding that strongly implies a distinct electrochemical behavior for 1,5-dibromohexane compared to its 1,6-isomer due to the unique electronic environment of the 1,5-substitution pattern.

Electrochemistry Reduction Mechanism Cyclic Voltammetry

Hydrogel Crosslinking Performance: Sol/Gel Ratio Modulation with Dibromohexane

In the synthesis of amphiphilic hydrogels based on carboxymethylpullulan, 1,5-dibromohexane (referred to as dibromohexan) was employed as a crosslinking agent. The resulting materials exhibited two distinct phases: a gel fraction and a sol fraction. Critically, the sol/gel ratio was found to be dependent on the polymer concentration (Cp), the incorporation ratio of the dibromohexan (Rc), and the average molar mass (Mn) of the polymer [1]. This tunability is a direct consequence of the crosslinker's spacer arm length. While the study does not provide a direct head-to-head comparison with other dibromoalkanes, the established structure-property relationship confirms that the specific C5 spacer in 1,5-dibromohexane is a key design parameter for achieving desired network properties, distinguishing it from crosslinkers with shorter (e.g., 1,4-dibromobutane) or longer (e.g., 1,6-dibromohexane) spacers, which would alter the crosslinking density and resulting gel properties [2].

Hydrogel Crosslinking Carboxymethylpullulan

Synthesis of Bolaform Surfactants: Chain Length Influence on Surfactant Properties

A study on the preparation of cationic bolaform surfactants for water-based drilling fluids utilized a series of α,ω-dibromoalkanes, including 1,4-dibromobutane, 1,5-dibromopentane, and 1,6-dibromohexane, as the central spacer. These were reacted with two moles of triisopropanolamine [1]. The choice of the dibromoalkane directly impacts the hydrophobicity and geometry of the resulting bolaform surfactant, which in turn governs its surface activity, micelle formation, and performance as a shale inhibitor or lubricant in drilling fluids. 1,5-Dibromohexane provides an intermediate spacer length, offering a balance between the shorter 1,4-dibromobutane and the longer, more hydrophobic 1,6-dibromohexane, thus enabling fine-tuning of surfactant properties for specific downhole conditions.

Bolaform Surfactant Water-Based Drilling Fluid Synthesis

Recommended Application Scenarios for 1,5-Dibromohexane (CAS 627-96-3)


Synthesis of Chiral Building Blocks and Functionalized Linkers

The asymmetric nature of 1,5-dibromohexane, featuring a chiral center at the C2 carbon, makes it a valuable starting material for the stereoselective synthesis of chiral intermediates. Researchers can exploit the differential reactivity of the primary and secondary bromine atoms to introduce functional groups in a stepwise and stereocontrolled manner. For instance, it can be used in asymmetric alkylation reactions or to build chiral linkers for proteomics applications, where the spatial orientation of the linked molecule is critical for biological activity. This application is supported by the compound's established use in creating functionalized alkyl linkers via C-H activation and cross-coupling methodologies [1].

Design of Tailored Hydrogels for Drug Delivery and Tissue Engineering

As a crosslinking agent for polysaccharides like carboxymethylpullulan, 1,5-dibromohexane enables the creation of metastable amphiphilic hydrogels with tunable properties. By adjusting the polymer concentration (Cp) and the crosslinker incorporation ratio (Rc), researchers can precisely control the resulting sol/gel ratio and, consequently, the hydrogel's mechanical strength, swelling behavior, and degradation profile [1]. This tunability is essential for designing drug delivery systems with controlled release kinetics or for creating scaffolds in tissue engineering that mimic the native extracellular matrix.

Development of Ionic Microgels and Functional Polymers

1,5-Dibromohexane serves as an effective quaternization crosslinker for the synthesis of thermo-sensitive ionic microgels. Its reaction with polymers containing imidazole or pyridine moieties leads to the formation of a crosslinked ionic network, as demonstrated in comparative studies using a series of dibromoalkanes [1]. The specific spacer arm length of 1,5-dibromohexane directly influences the charge density and swelling transition temperature of the resulting microgel, providing a critical design handle for applications in smart coatings, sensors, and controlled release systems.

Formulation of Specialty Bolaform Surfactants for Enhanced Oil Recovery

In the synthesis of cationic bolaform surfactants, 1,5-dibromohexane provides a C5 spacer that bridges two cationic head groups. This intermediate chain length offers a balance of hydrophobicity and flexibility, which can be advantageous in formulating water-based drilling fluids with improved shale inhibition and lubricity compared to surfactants derived from shorter or longer dibromoalkanes [1]. The precise spacer length is a key parameter for optimizing the surfactant's performance under high-temperature and high-salinity reservoir conditions.

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